![molecular formula C29H24N4O14S4 B2649866 1-Naphthalenesulfonicacid,4-hydroxy-3-[2-[4-[2-[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-7-sulfo-1-naphthalenyl]diazenyl]- CAS No. 37395-77-0](/img/no-structure.png)

1-Naphthalenesulfonicacid,4-hydroxy-3-[2-[4-[2-[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-7-sulfo-1-naphthalenyl]diazenyl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

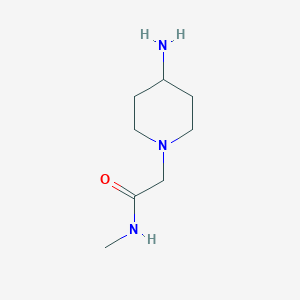

1-Naphthalenesulfonicacid,4-hydroxy-3-[2-[4-[2-[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-7-sulfo-1-naphthalenyl]diazenyl]- is a useful research compound. Its molecular formula is C29H24N4O14S4 and its molecular weight is 780.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Naphthalenesulfonicacid,4-hydroxy-3-[2-[4-[2-[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-7-sulfo-1-naphthalenyl]diazenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenesulfonicacid,4-hydroxy-3-[2-[4-[2-[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-7-sulfo-1-naphthalenyl]diazenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Evaluation

1-Naphthalenesulfonicacid derivatives have been utilized in the synthesis of pharmacologically active agents. For instance, phenylaminosulfanyl-1,4-naphthoquinone derivatives exhibit potent cytotoxic activity against various human cancer cell lines and show low toxicity in normal human kidney cells. Compounds derived from these derivatives can induce apoptosis and arrest the cell cycle at the G1 phase, thus indicating potential as cancer treatment agents (Ravichandiran et al., 2019).

Development of Functionalized Naphthalenones

Naphthalenone derivatives containing a β-ketosulfoxonium ylide moiety, synthesized using benzoyl sulfoxonium ylides and α-diazocarbonyl compounds, have been explored for their versatility as intermediates towards diverse naphthalene derivatives. These compounds have significant potential in various organic synthesis applications (Chen et al., 2019).

Preparation of Azo-Naphthalenesulfonamide Dyes

1-Naphthalenesulfonicacid derivatives are also key in the preparation of azo-naphthalenesulfonamide dyes. The process involves the acylation and coupling of specific compounds to create dyes with potential applications in various industries (Katritzky et al., 1993).

Photosensitive Polyimide Development

Photosensitive polyimides (PSPIs) based on polyimides bearing sulfo groups have been developed using derivatives of 1-naphthalenesulfonicacid. These PSPIs demonstrate sensitivity to UV light and are capable of forming fine positive images, making them suitable for applications in photolithography and electronics (Morita et al., 2004).

Chemical Synthesis and Biological Screening

Derivatives of 1-naphthalenesulfonicacid have been synthesized and evaluated for their biological activity. These compounds, particularly 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides, have been assessed for antimicrobial properties, demonstrating their potential in medicinal chemistry and drug development (El-Gaby et al., 2018).

Properties

CAS No. |

37395-77-0 |

|---|---|

Molecular Formula |

C29H24N4O14S4 |

Molecular Weight |

780.8 g/mol |

IUPAC Name |

4-hydroxy-3-[[4-[[2-methoxy-5-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-7-sulfonaphthalen-1-yl]diazenyl]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C29H24N4O14S4/c1-46-27-11-7-17(48(35,36)13-12-47-51(43,44)45)15-25(27)32-30-23-9-10-24(22-14-18(49(37,38)39)6-8-19(22)23)31-33-26-16-28(50(40,41)42)20-4-2-3-5-21(20)29(26)34/h2-11,14-16,34H,12-13H2,1H3,(H,37,38,39)(H,40,41,42)(H,43,44,45) |

InChI Key |

UCOARYAOMRVCGI-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)CCOS(=O)(=O)O)N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC=CC=C5C(=C4)S(=O)(=O)O)O)S(=O)(=O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)CCOS(=O)(=O)O)N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC=CC=C5C(=C4)S(=O)(=O)O)O)S(=O)(=O)O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

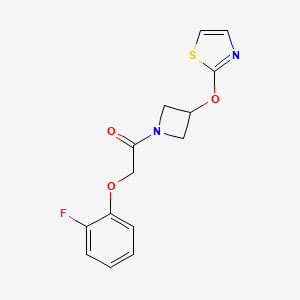

![(E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2649786.png)

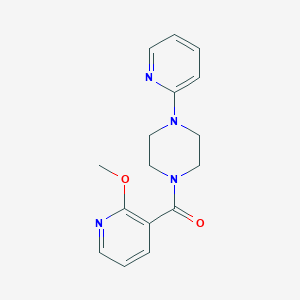

![(E)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide](/img/structure/B2649790.png)

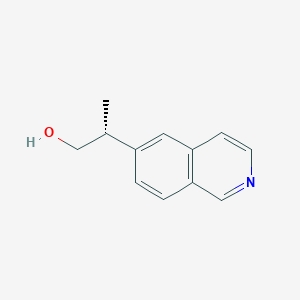

![Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2649794.png)

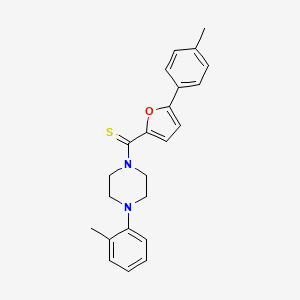

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2649797.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2649799.png)

![4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2649803.png)